Isothiazolo[3,4-c]pyridin-3-amine

Catalog No.
S15839605
CAS No.
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isothiazolo[3,4-c]pyridin-3-amine

Product Name

Isothiazolo[3,4-c]pyridin-3-amine

IUPAC Name

[1,2]thiazolo[3,4-c]pyridin-3-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2

InChI Key

GBPSRRHCMFAMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NSC(=C21)N

Isothiazolo[3,4-c]pyridin-3-amine is a heterocyclic compound characterized by a fused ring system that combines an isothiazole and a pyridine ring. Its unique structure includes an amine group at the 3-position of the pyridine ring, which contributes to its chemical reactivity and biological activity. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development and its diverse biological activities, including antimicrobial and anticancer properties.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify functional groups attached to the ring system.
  • Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often involving nucleophiles or electrophiles depending on the desired outcome.

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Research indicates that isothiazolo[3,4-c]pyridin-3-amine possesses notable biological activities. It has been studied for its potential as an inhibitor of cyclin G-associated kinase (GAK), a serine-threonine protein kinase involved in critical cellular processes such as clathrin-mediated endocytosis. The inhibition of GAK may have therapeutic implications in diseases where this kinase plays a significant role . Additionally, the compound has shown promise in antimicrobial and anticancer studies, highlighting its potential as a therapeutic agent across various medical fields.

The synthesis of isothiazolo[3,4-c]pyridin-3-amine typically involves several steps:

  • Formation of Isothiazole Ring: This is often achieved through cyclization reactions starting from appropriate precursors.
  • Construction of Pyridine Ring: Following the formation of the isothiazole ring, further reactions are conducted to introduce the pyridine ring and amine group at specific positions.

Common synthetic routes include:

  • Cyclization of 2,4-dichloro-3-nitropyridine followed by selective arylation and palladium-catalyzed aminocarbonylation to introduce the amine group .
  • Employing green chemistry principles to optimize reaction conditions for higher yields and reduced environmental impact.

Isothiazolo[3,4-c]pyridin-3-amine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: The compound is studied for its biological activities, particularly as a GAK inhibitor.
  • Material Science: It is utilized in developing new materials and chemical processes due to its unique structural properties.

The interaction studies of isothiazolo[3,4-c]pyridin-3-amine have focused primarily on its binding affinity with GAK. Molecular docking studies have demonstrated that this compound can effectively bind to the active site of GAK, influencing cellular signaling pathways and potentially altering gene expression related to cell growth and proliferation. These interactions underline its significance in therapeutic applications against diseases associated with dysregulated kinase activity .

Several compounds exhibit structural similarities to isothiazolo[3,4-c]pyridin-3-amine, including:

Compound NameStructural CharacteristicsUnique Features
Isothiazolo[4,5-b]pyridineDifferent fusion pattern; contains a thiazole insteadPotentially different biological activities
Thiazolo[5,4-b]pyridineContains a thiazole ring instead of an isothiazoleVariations in reactivity due to different ring systems
Isothiazolo[4,3-b]pyridin-3-amineSimilar fused ring system but different substitution patternsKnown inhibitor of cyclin G-associated kinase

Isothiazolo[3,4-c]pyridin-3-amine stands out due to its specific ring fusion and the presence of an amine group at the 3-position. This structural feature significantly influences its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

151.02041835 g/mol

Monoisotopic Mass

151.02041835 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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